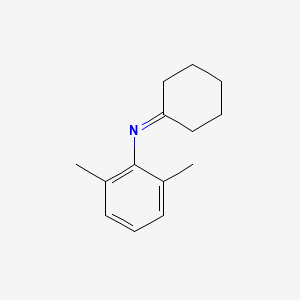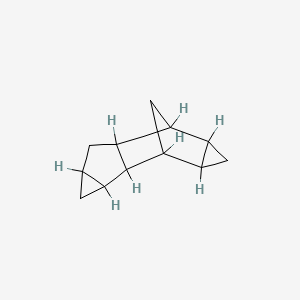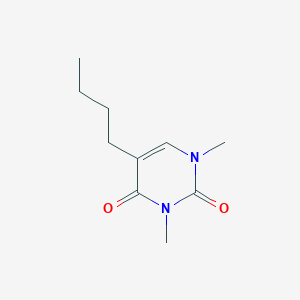
N-(2,6-Dimethylphenyl)cyclohexanimine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-Dimethylphenyl)cyclohexanimine: is an organic compound with the molecular formula C14H19N It is a derivative of cyclohexanone and 2,6-dimethylaniline
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2,6-Dimethylphenyl)cyclohexanimine typically involves the reaction of cyclohexanone with 2,6-dimethylaniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions. The reaction can be represented as follows:
Cyclohexanone+2,6-Dimethylaniline→this compound
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Common industrial methods include the use of advanced catalytic systems and automated reaction monitoring to maintain consistent quality.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2,6-Dimethylphenyl)cyclohexanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidation products.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and azides can be used under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oximes, while reduction can produce amines.
Applications De Recherche Scientifique
Chemistry: N-(2,6-Dimethylphenyl)cyclohexanimine is used as an intermediate in the synthesis of various organic compounds. It is also studied for its reactivity and potential as a building block in organic synthesis.
Biology: In biological research, this compound is investigated for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: While not widely used in medicine, this compound is explored for its potential pharmacological properties and as a precursor for drug development.
Industry: In industrial applications, the compound is used in the production of specialty chemicals and as a reagent in various chemical processes.
Mécanisme D'action
The mechanism of action of N-(2,6-Dimethylphenyl)cyclohexanimine involves its interaction with specific molecular targets. The imine group in the compound can form covalent bonds with nucleophilic sites in target molecules, leading to various biochemical effects. The pathways involved may include enzyme inhibition, receptor binding, or modulation of cellular signaling pathways.
Comparaison Avec Des Composés Similaires
- N-(2,4-Dimethylphenyl)cyclohexanimine
- N-(2,6-Dimethylphenyl)cyclohexanone
- N-(2,6-Dimethylphenyl)cyclohexylamine
Comparison: N-(2,6-Dimethylphenyl)cyclohexanimine is unique due to its specific substitution pattern on the phenyl ring and the presence of the imine group. This structural uniqueness imparts distinct chemical reactivity and potential applications compared to similar compounds. For example, the imine group in this compound allows it to participate in specific reactions that may not be possible with its ketone or amine analogs.
Propriétés
Numéro CAS |
85385-03-1 |
|---|---|
Formule moléculaire |
C14H19N |
Poids moléculaire |
201.31 g/mol |
Nom IUPAC |
N-(2,6-dimethylphenyl)cyclohexanimine |
InChI |
InChI=1S/C14H19N/c1-11-7-6-8-12(2)14(11)15-13-9-4-3-5-10-13/h6-8H,3-5,9-10H2,1-2H3 |
Clé InChI |
MMJFENIZJCSWOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C(=CC=C1)C)N=C2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(6,7-Dimethoxyisoquinolin-1-yl)phenyl]prop-2-enamide](/img/structure/B14427071.png)


![Bis[bis(trimethylsilyl)methyl]phosphane](/img/structure/B14427098.png)
![2H-Pyran, 2-[1,1-dimethyl-3-(phenylsulfonyl)propoxy]tetrahydro-](/img/structure/B14427108.png)





![3-{4-[(E)-Benzylideneamino]phenyl}-6-bromo-2-methylquinazolin-4(3H)-one](/img/structure/B14427140.png)

![6H-Pyrido[4,3-b]carbazolium, 1,2,5-trimethyl-](/img/structure/B14427153.png)

